molecular formula C6H14O6 B057213 D-Iditol CAS No. 25878-23-3

D-Iditol

Cat. No. B057213
CAS RN: 25878-23-3
M. Wt: 182.17 g/mol
InChI Key: FBPFZTCFMRRESA-ZXXMMSQZSA-N
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Description

Synthesis Analysis

The synthesis of D-Iditol and its derivatives has been explored in several studies. For instance, Kuszmann and Sohår (1972) detailed the synthesis of 1,4:3,6-bis(thioanhydro)-D-iditol and its derivatives starting from D-mannitol (Kuszmann & Sohår, 1972). De Angelis et al. (2020) described the stereocontrolled total synthesis of iminosugar 1,4-dideoxy-1,4-imino-D-iditol (De Angelis et al., 2020).

Molecular Structure Analysis

The molecular structure of D-Iditol and its derivatives has been elucidated using various spectroscopic methods. For example, the study by Kuszmann and Sohår (1972) utilized spectroscopic techniques to determine the structures of their synthesized compounds (Kuszmann & Sohår, 1972).

Chemical Reactions and Properties

Several studies have investigated the chemical reactions involving D-Iditol. The research by De Angelis et al. (2020) highlighted the key step in the synthesis of iminosugar derivatives of D-Iditol, emphasizing the diastereoselection in asymmetric dihydroxylation (De Angelis et al., 2020).

Physical Properties Analysis

The physical properties of D-Iditol, such as solubility and crystallization behavior, have been studied, although specific details on these aspects are not highlighted in the current set of papers.

Chemical Properties Analysis

The chemical properties of D-Iditol, such as reactivity and stability, are inferred from its synthesis and molecular structure analysis. The studies by Kuszmann and Sohår (1972) and De Angelis et al. (2020) provide insights into the reactivity of D-Iditol derivatives in various chemical reactions (Kuszmann & Sohår, 1972); (De Angelis et al., 2020).

Scientific Research Applications

  • Synthesis of Polyhydroxylated Compounds : D-mannitol and L-iditol bis-epoxides, derived from D-mannitol, are used to synthesize polyhydroxylated piperidines and azepanes, leading to the preparation of 1-deoxynojirimycin and its analogues (Poitout, Merrer, & Depezay, 1994).

  • Potential as a Monosaccharide Laxative : Rare sugar alcohols like Allitol, D-talitol, and L-iditol show laxative effects. L-iditol, in particular, significantly changes intestinal function, suggesting its potential use as a monosaccharide laxative for treating constipation (Oosaka, 2009).

  • Vascular Effects of D-Pinitol : D-Pinitol, a cyclitol related to D-Iditol, has endothelium- and NO-dependent vasodilator effects in mouse mesenteric arteries. This effect is linked to eNOS activation by the calcium-calmodulin complex, explaining its hypotensive effect in mice (Moreira et al., 2018).

  • Biotechnology and Health Sciences : The use of machine learning and data mining in biosciences, including studies on cyclitols like D-Iditol, is vital for transforming data into valuable knowledge for advancing diabetes research (Kavakiotis et al., 2017).

  • Production from L-Sorbose : L-Iditol production from L-sorbose using a methanol yeast, Candida boidinii, demonstrates its potential for industrial-scale synthesis (Vongsuvanlert & Tani, 1988).

  • Biological and Pharmacological Activities of D-Pinitol : D-Pinitol, similar to D-Iditol, plays a significant role in plants and has been investigated for its potential in treating metabolic diseases, inflammation, cancer, and infections (Sánchez-Hidalgo et al., 2020).

  • Stereocontrolled Total Synthesis of Iminosugar : The synthesis of iminosugar 1,4-dideoxy-1,4-imino-D-iditol, studied for its chemotherapeutic properties against various diseases, highlights the importance of D-Iditol derivatives in medical research (De Angelis et al., 2020).

  • Production from D-Sorbose by Yeasts : The conversion of D-sorbose to D-iditol by Rhodotorula rubra illustrates its biotechnological synthesis and potential industrial applications (Sasahara & Izumori, 1999).

Safety And Hazards

D-Iditol is considered to be moderately to severely irritating to the skin and eyes . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye .

properties

IUPAC Name

(2R,3S,4S,5R)-hexane-1,2,3,4,5,6-hexol
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InChI

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5+,6+/m1/s1
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

FBPFZTCFMRRESA-ZXXMMSQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C([C@H]([C@@H]([C@H]([C@@H](CO)O)O)O)O)O
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Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O6
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DSSTOX Substance ID

DTXSID701336594, DTXSID401336595
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Molecular Weight

182.17 g/mol
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Physical Description

Off-white to cream-colored solid; [Acros Organics MSDS]
Record name Iditol
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Product Name

D-Iditol

CAS RN

25878-23-3, 24557-79-7, 50-70-4, 9001-32-5
Record name D-Iditol
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Synthesis routes and methods

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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
497
Citations
N Azarnia, GA Jeffrey, MS Shen - Acta Crystallographica Section B …, 1972 - scripts.iucr.org
… The crystals of D-iditol were obtained from a specimen provided by Dr NK Richtmyer of the … ~ radiation with the D-iditol crystal enclosed in a thin-walled glass capillary. D-Iditol is not only …
Number of citations: 39 scripts.iucr.org
DRD Shaw - Biochemical Journal, 1956 - ncbi.nlm.nih.gov
… with specificity I could account for the oxidation of dulcitol to D-tagatose and sorbitol to D-fructose; whereas the enzyme with specificity II could account for the oxidationof D-iditol to D-…
Number of citations: 64 www.ncbi.nlm.nih.gov
DA Otero, R Simpson - Carbohydrate research, 1984 - Elsevier
2,5-Anhydro-d-altritol (2a) and the previously-unknown 2,5-anhydro-d-iditol (3a) have been prepared from 2,5-anhydro-d-mannitol (1a). The preparation of 3a from the intermediate …
Number of citations: 23 www.sciencedirect.com
RS Tipson, A Cohen - Carbohydrate Research, 1968 - Elsevier
… By the action of an excess of methanolic barium methoxide during 2 h at 25, each of these compounds is converted into 2,3:4,5-dianhydro-D-iditol, the structure of which is assigned on …
Number of citations: 54 www.sciencedirect.com
J Kuszmann, P Sohár - Carbohydrate Research, 1972 - Elsevier
The synthesis of 1,4:3,6-bis(thioanhydro)-D-iditol (7) and its 2,5-diacetate (9), starting from 3,4-di-O-methylsulfonyl-D-mannitol is described. Oxidation of 7 led to the corresponding …
Number of citations: 9 www.sciencedirect.com
M De Angelis, L Primitivo, C Lucarini, S Agostinelli… - Carbohydrate …, 2020 - Elsevier
The first stereocontrolled total synthesis of iminosugar 1,4-dideoxy-1,4-imino-D-iditol is described. The key step in our approach was the double diastereoselection in the asymmetric …
Number of citations: 8 www.sciencedirect.com
AI Mohammed, RS Jwad, NA Al-Radha - Int J Chem Sc, 2013 - academia.edu
… This work describes the synthesis of D-iditol based tetrakis-1,2,3-triazoles. In the first … 3,4-Diazido-3,4-dideoxy1,2 : 5,6-di-Oisopropylidene-D-iditol 7 was prepared in three subsequent …
Number of citations: 9 www.academia.edu
H Sasahara, K Izumori - Journal of bioscience and bioengineering, 1999 - Elsevier
… D-sorbose to D-iditol by microorganisms using, a simple method to produce D-iditol from D-… The isolate that reduces D-sorbose to D-iditol was used for this study. LIditol was purchased …
Number of citations: 8 www.sciencedirect.com
GE McCasland, AB Zanlungo… - The Journal of Organic …, 1976 - ACS Publications
… of dithio and tetrathio analogues of D-iditol and many of its de… formula 1) of 3,4-dithio-D-iditol.2*5 This yellow, crystalline compound, … , 7, of 3,4-dithio-D-iditol, mp 138 C. This product was …
Number of citations: 7 pubs.acs.org
J Kuszmann, L Vargha - Carbohydrate Research, 1971 - Elsevier
… methyl p-nitrobenzoate and the expected D-iditol derivative 17; no isomer-i= products were formed. … The galactitol isomer 11 was somewhat less active (73% inhibition), and the D-iditol …
Number of citations: 6 www.sciencedirect.com

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